molecular formula C13H17IO B13631001 rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans

rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans

Cat. No.: B13631001
M. Wt: 316.18 g/mol
InChI Key: QVNKXHYZMIFDCQ-CHWSQXEVSA-N
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Description

rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans is a complex organic compound characterized by the presence of an iodocyclohexyl group attached to a benzene ring via an oxymethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans typically involves a multi-step process. One common method includes the iodination of cyclohexanol to form 2-iodocyclohexanol, followed by the protection of the hydroxyl group. The protected intermediate is then reacted with benzyl chloride under basic conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and bases like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the iodocyclohexyl group to a cyclohexyl group.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The oxymethyl linkage provides flexibility, allowing the compound to adopt different conformations and interact with multiple targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans is unique due to its iodocyclohexyl group, which imparts distinct chemical reactivity and potential for halogen bonding. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C13H17IO

Molecular Weight

316.18 g/mol

IUPAC Name

[(1R,2R)-2-iodocyclohexyl]oxymethylbenzene

InChI

InChI=1S/C13H17IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2/t12-,13-/m1/s1

InChI Key

QVNKXHYZMIFDCQ-CHWSQXEVSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)OCC2=CC=CC=C2)I

Canonical SMILES

C1CCC(C(C1)OCC2=CC=CC=C2)I

Origin of Product

United States

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